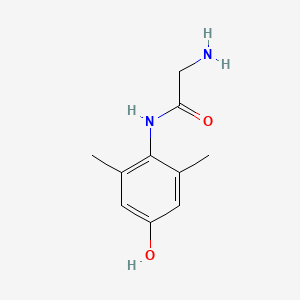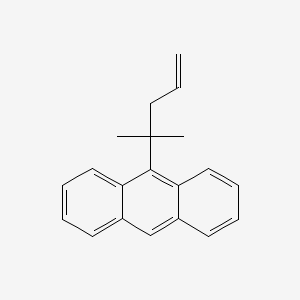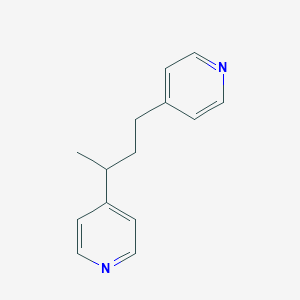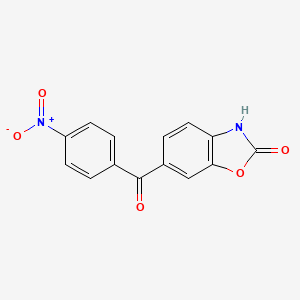
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide is an organic compound with the molecular formula C14H22N2O2. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a glycinamide moiety attached to a substituted phenyl ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide typically involves the reaction of 4-hydroxy-2,6-dimethylphenylamine with glycine derivatives under controlled conditions. One common method includes:
Starting Materials: 4-Hydroxy-2,6-dimethylphenylamine and glycine.
Reaction Conditions: The reaction is often carried out in an aqueous or alcoholic medium, with the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the amide group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: Influencing biochemical pathways related to cell growth, apoptosis, or other cellular functions.
類似化合物との比較
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can be compared with other similar compounds such as:
N-(4-Hydroxyphenyl)glycinamide: Lacks the dimethyl groups, leading to different chemical properties and biological activities.
N-(2,6-Dimethylphenyl)glycinamide:
N-(4-Methoxy-2,6-dimethylphenyl)glycinamide: The methoxy group alters its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s behavior in various chemical and biological contexts.
特性
CAS番号 |
108966-35-4 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4,13H,5,11H2,1-2H3,(H,12,14) |
InChIキー |
VXQVUYLURHOGKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)CN)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)







![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)


